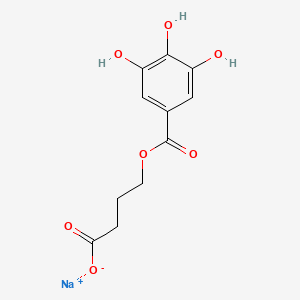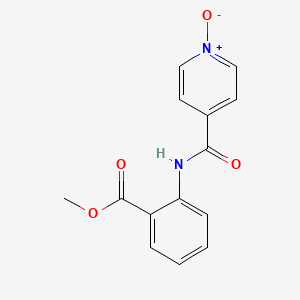
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for this compound is sodium 4-((3,4,5-trihydroxybenzoyl)oxy)butanoate. The InChI code for this compound is 1S/C11H12O7.Na/c12-7-4-6(5-8(13)10(7)16)11(17)18-3-1-2-9(14)15;/h4-5,12-13,16H,1-3H2,(H,14,15);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Chemical Properties
- Sodium Bumetanide Trihydrate has a structural composition that involves sodium ions and water molecules arranged in layers around bumetanide molecules (Saviano et al., 1995).
2. Synthesis and Application in Polymer Chemistry
- The synthesis process of 4-vinyl benzenesulphonic acid and its transformation into sodium or potassium salt forms, including the production of diol derivatives, has implications in the field of polymer chemistry (Lam et al., 1989).
3. Use in Hydrogel Production
- Sodium 4-hydroxy-4-methyl-2-methylene butanoate has been used in the creation of superabsorbent hydrogels, demonstrating its potential in materials science and engineering (Luk et al., 2017).
4. Role in Complex Chemical Reactions
- Its application in complex chemical reactions such as the synthesis and structures of 3,5-disubstituted 1,2,4-triazole and Schiff-Base Macrocyclic Complexes showcases the compound's versatility in chemical synthesis (Brandt et al., 2007).
5. Exploration in Medicinal Chemistry
- Research into difluoro-beta-aminodeoxystatine-containing compounds and their potential as enzyme inhibitors highlights its relevance in medicinal chemistry (Thaisrivongs et al., 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;4-(3,4,5-trihydroxybenzoyl)oxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7.Na/c12-7-4-6(5-8(13)10(7)16)11(17)18-3-1-2-9(14)15;/h4-5,12-13,16H,1-3H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLJWCJRAKPSMI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)

![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2355653.png)

![(Z)-ethyl 1-cyclohexyl-2-((3-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2355655.png)

![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)


